2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one
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Overview
Description
2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an anilino group, a phenyl group, and a phenylsulfanyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-nitro-5-(phenylthio)aniline with thiophenols in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of an intermediate sodium thiophenolate, which then reacts with the nitroaniline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: Thiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. For example, it may inhibit methionine biosynthesis or disrupt membrane integrity in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both anilino and phenylsulfanyl groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62480-95-9 |
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Molecular Formula |
C22H18N2OS2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-phenylimino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2OS2/c25-21-20(27-22(24-21)23-17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)26-18-14-8-3-9-15-18/h1-15,19-20H,(H,23,24,25) |
InChI Key |
ONIJMKSRQFLOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(=O)NC(=NC3=CC=CC=C3)S2)SC4=CC=CC=C4 |
Origin of Product |
United States |
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